5-Cyanothiophene-2-sulfonyl chloride
Overview
Description
5-Cyanothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClNO2S2 and a molecular weight of 207.66 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanothiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-cyanothiophene. One common method is the reaction of 5-cyanothiophene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyanothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Cyanothiophene-2-sulfonyl chloride has diverse applications in scientific research:
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyanothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical synthesis processes to form new bonds and create complex molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a cyano group.
5-Bromothiophene-2-sulfonyl chloride: Contains a bromine atom in place of the cyano group.
5-Methylthiophene-2-sulfonyl chloride: Features a methyl group instead of a cyano group.
Uniqueness
5-Cyanothiophene-2-sulfonyl chloride is unique due to the presence of the cyano group, which imparts different electronic properties compared to its halogenated or alkylated counterparts. This difference in electronic properties can influence the reactivity and the types of reactions the compound can undergo, making it a valuable intermediate in organic synthesis.
Biological Activity
5-Cyanothiophene-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, highlighting its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The compound can be synthesized through a reaction involving thiophene derivatives and chlorosulfonyl isocyanate. The process typically involves mixing thiophene with chlorosulfonyl isocyanate in an organic solvent, leading to the formation of sulfonyl chlorides with high yields. This method allows for the introduction of various substituents on the thiophene ring, which can influence the compound's biological activity .
Antioxidant Properties
Recent studies have demonstrated that derivatives of sulfonamide compounds, including those with thiophene rings, exhibit significant antioxidant activity. For instance, a series of thiophenyl-chalcone derivatives were evaluated for their antioxidant capabilities using DPPH and ABTS assays. Compounds containing hydroxyl groups showed the highest antioxidant activity, indicating that structural modifications can enhance these properties .
Inhibition of Carbonic Anhydrase
This compound has been investigated for its potential as a carbonic anhydrase inhibitor (CAI). A review highlighted that five-membered heterocyclic sulfonamides tend to be more potent inhibitors than their six-membered counterparts. The presence of nitrogen and sulfur atoms within the ring structure was linked to improved inhibitory activity against carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems .
Antitumor Activity
The compound also shows promise in antitumor applications. Studies on related sulfonamide derivatives have indicated their potential in inhibiting cancer cell proliferation. For example, novel 2-amino-3-cyano pyridine derivatives containing sulfonamide moieties demonstrated significant antitumor effects against breast cancer cells. This suggests that modifications to the thiophene structure could lead to enhanced anticancer properties .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound and its derivatives reveals critical insights into how structural changes affect biological activity:
Case Studies
- Antioxidant Activity Evaluation : A study synthesized multiple thiophenyl-chalcone derivatives and assessed their DPPH and ABTS activities. The results indicated that certain derivatives exhibited IC50 values close to known antioxidants, suggesting their potential for therapeutic use in oxidative stress-related conditions.
- Carbonic Anhydrase Inhibition : Research focused on five-membered heterocyclic sulfonamides revealed that specific structural features significantly affected their inhibitory action against carbonic anhydrases, providing a basis for designing more effective inhibitors.
- Antitumor Studies : Investigations into sulfonamide derivatives highlighted their ability to inhibit breast cancer cell proliferation, showcasing the potential of these compounds in cancer therapy.
Properties
IUPAC Name |
5-cyanothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZKHEBCUFNQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-97-1 | |
Record name | 5-cyanothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.